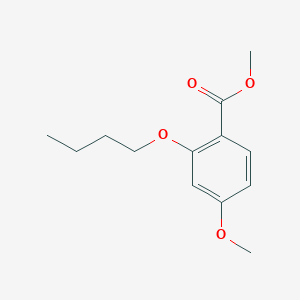![molecular formula C25H22N4O5S B2626383 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1251551-31-1](/img/no-structure.png)
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications : Compounds with a piperazine substituent, such as those studied by Kostyantyn Turov (2020), have shown significant anticancer activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer treatment.
PET Imaging Agents : Xiaohong Wang et al. (2018) developed compounds for positron emission tomography (PET) imaging, potentially useful in neuroinflammation studies. The synthesis of these compounds, including N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicates the role of such chemicals in advanced medical imaging techniques (Wang et al., 2018).
Antiobesity Research : Brijesh Kumar Srivastava et al. (2007) investigated diaryl dihydropyrazole-3-carboxamides, which showed significant body weight reduction in vivo, suggesting their potential in antiobesity treatments (Srivastava et al., 2007).
X-ray Structure Characterisation : Hong-Shui Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing piperazine moiety, with their structures confirmed by X-ray crystal analysis. This highlights the compound's relevance in structural chemistry and molecular design (Lv et al., 2013).
Antimicrobial Agents : M. Patil et al. (2021) synthesized new piperazine derivatives with antimicrobial activity against several bacterial and fungal strains. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Patil et al., 2021).
Antiproliferative Activity : A. K. Ajeesh Kumar et al. (2016) designed novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs. They displayed good anticancer activity against HeLa cell line, indicating their potential in cancer therapy (Kumar et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide' involves the reaction of 4-(2-ethoxyphenyl)piperazine with sulfonyl chloride, followed by reaction with N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid and subsequent amidation.", "Starting Materials": [ "4-(2-ethoxyphenyl)piperazine", "sulfonyl chloride", "N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "4-(2-ethoxyphenyl)piperazine is reacted with sulfonyl chloride in the presence of N,N-dimethylformamide and triethylamine to form 4-(2-ethoxyphenyl)piperazine-1-sulfonyl chloride.", "The resulting sulfonyl chloride is then reacted with N-methyl-1-propyl-1H-pyrazole-4-carboxylic acid in the presence of diisopropylethylamine and ethyl acetate to form the desired compound, 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide.", "The final product is isolated by filtration and washed with water, followed by treatment with sodium bicarbonate and brine to remove impurities." ] } | |
CAS RN |
1251551-31-1 |
Product Name |
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide |
Molecular Formula |
C25H22N4O5S |
Molecular Weight |
490.53 |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-6-4-5-17(13-19)23-26-21(34-27-23)15-28-20-11-12-35-22(20)24(30)29(25(28)31)14-16-7-9-18(32-2)10-8-16/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
KRDZVVOEGTWWIT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



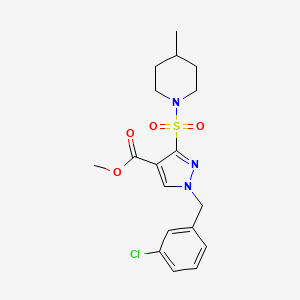

![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)

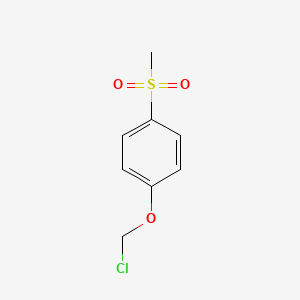


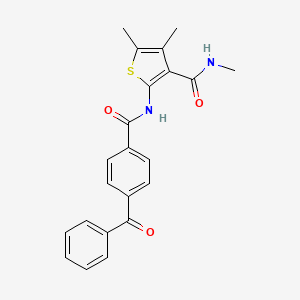


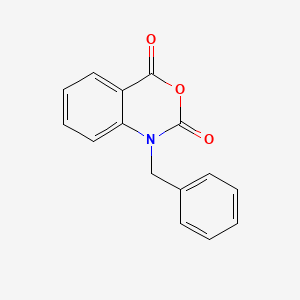
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)
